3,4-Diaminobutanoic acid hydrochloride

DNA minor‑groove recognition hairpin polyamides gene regulation

3,4-Diaminobutanoic acid hydrochloride (molecular formula C₄H₁₂Cl₂N₂O₂, MW 191.05 g/mol for the dihydrochloride salt; CAS 109754-82-7 for racemic dihydrochloride, 141318-79-8 for (R)-enantiomer) is a non‑proteinogenic, chiral vicinal diamino acid belonging to the beta‑amino acid class, with amino substituents at the C3 (beta) and C4 (gamma) positions of the butyric acid backbone. As the hydrochloride salt, the compound exhibits markedly enhanced aqueous solubility relative to the free base, a critical attribute for aqueous reaction conditions in biochemical and pharmacological applications.

Molecular Formula C4H11ClN2O2
Molecular Weight 154.59 g/mol
Cat. No. B12925346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminobutanoic acid hydrochloride
Molecular FormulaC4H11ClN2O2
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESC(C(CN)N)C(=O)O.Cl
InChIInChI=1S/C4H10N2O2.ClH/c5-2-3(6)1-4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H
InChIKeyPKCUCMGDNMFLIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diaminobutanoic Acid Hydrochloride – Structural Identity, Salt Form, and Procurement-Relevant Classification


3,4-Diaminobutanoic acid hydrochloride (molecular formula C₄H₁₂Cl₂N₂O₂, MW 191.05 g/mol for the dihydrochloride salt; CAS 109754-82-7 for racemic dihydrochloride, 141318-79-8 for (R)-enantiomer) is a non‑proteinogenic, chiral vicinal diamino acid belonging to the beta‑amino acid class, with amino substituents at the C3 (beta) and C4 (gamma) positions of the butyric acid backbone [1]. As the hydrochloride salt, the compound exhibits markedly enhanced aqueous solubility relative to the free base, a critical attribute for aqueous reaction conditions in biochemical and pharmacological applications . It is structurally distinguished from the more common 2,4‑diaminobutyric acid (DABA; an alpha‑amino acid with amino groups at C2 and C4) and from 2,3‑diaminopropionic acid (Dap; a shorter‑chain alpha,beta‑diamino acid), giving it a unique beta‑amino‑gamma‑turn geometry that underpins its specific utility in hairpin polyamide design, bioorthogonal chemistry, and antimicrobial peptide engineering.

Why 2,4‑Diaminobutyric Acid, 2,3‑Diaminopropionic Acid, or GABA Cannot Substitute for 3,4‑Diaminobutanoic Acid Hydrochloride in Structure‑Driven Applications


Although 2,4‑diaminobutyric acid (DABA), 2,3‑diaminopropionic acid (Dap), and γ‑aminobutyric acid (GABA) share a diamine or monoamine functionality, they differ fundamentally from 3,4‑diaminobutanoic acid in the position of amino groups along the carbon backbone and in the resulting molecular geometry. DABA is an alpha‑amino acid (amino at C2 and C4) that functions as a GABA transaminase inhibitor and GABA reuptake inhibitor with an IC₅₀ > 500 µM ; it cannot adopt the beta‑amino‑gamma‑turn conformation required for next‑generation hairpin polyamide turn units and lacks the orthogonal protection versatility enabled by the beta‑amine position. Dap has a shorter three‑carbon backbone, altering the spatial relationships critical for DNA‑minor‑groove recognition and peptide secondary structure [1]. GABA (mono‑amine) completely lacks the second amino group essential for dual‑functionalization, click‑chemistry conjugation, or additional cationic charge in antimicrobial peptides. Consequently, structural context—not merely functional group count—dictates application suitability, and 3,4‑diaminobutanoic acid hydrochloride can only be replaced when the precise beta‑amino‑gamma‑turn architecture is not a design requirement.

3,4‑Diaminobutanoic Acid Hydrochloride – Comparator‑Based Quantitative Evidence for Scientific Selection Across Four Key Performance Dimensions


Superior DNA‑Duplex Stabilization in Hairpin Polyamides vs. Standard (R)‑2,4‑Diaminobutyric Acid α‑Amino‑γ‑Turn

In a direct head‑to‑head comparison using eight‑ring pyrrole‑imidazole hairpin polyamides targeting DNA sequence 5′‑TGTTCA‑3′, the (R)‑3,4‑diaminobutyric acid β‑amino‑γ‑turn unit produced a ΔTₘ of 22.2 °C versus 19.5 °C for the standard (R)‑2,4‑diaminobutyric acid α‑amino‑γ‑turn, representing a 2.7 °C improvement in thermal stabilization of the DNA duplex [1]. Across all compatible sequence contexts tested, both the (R)‑ and (S)‑β‑amino‑γ‑turn configurations generated higher melting temperatures than the standard α‑amino‑γ‑turn, and the enhancement relative to achiral hairpins was approximately two‑fold greater for the β‑series compared to the α‑series (ΔΔTₘ of 6.9 °C for (R)‑β‑8 vs. 3.5 °C for (R)‑α‑6 on sequence 5′‑TGGTCA‑3′) [1].

DNA minor‑groove recognition hairpin polyamides gene regulation

Differential Sequence‑Context Binding Behavior – β‑Amino‑γ‑Turn vs. α‑Amino‑γ‑Turn Polyamides

A class of hairpin polyamides linked by 3,4‑diaminobutyric acid (β‑amino‑γ‑turn) showed improved binding affinities relative to their α‑amino‑γ‑turn analogs for particular DNA sequences, but—critically—this advantage is sequence‑context‑dependent [1]. At AT‑rich target sequences (5′‑TGTTCA‑3′ and 5′‑TGGTCA‑3′), the β‑amino‑γ‑turn consistently outperformed the α‑amino‑γ‑turn; however, at GC‑rich sequences (5′‑TGGGGA‑3′), both (S)‑β‑15 (ΔTₘ = 6.7 °C) and (R)‑β‑16 (ΔTₘ = 6.8 °C) produced significantly lower ΔTₘ values than the α‑series analogue (R)‑α‑14 (ΔTₘ = 9.1 °C), demonstrating that the turn‑unit advantage of 3,4‑diaminobutyric acid is sequence‑dependent and not universal [1]. Quantitative footprinting titrations further revealed energetic penalties for G·C and C·G base pairs at the β‑amino‑γ‑turn position [2].

DNA sequence selectivity quantitative footprinting polyamide engineering

Bioorthogonal Click‑Chemistry Functionality via Azide‑Derivatized 3,4‑Diaminobutanoic Acid Building Blocks

The vicinal diamine architecture of 3,4‑diaminobutanoic acid enables selective installation of bioorthogonal handles (e.g., azide groups) at the gamma‑amino position while maintaining orthogonal protection at the beta‑amino position. The derivative N₃‑Dbu(Boc)‑(R) (CAS 934502‑72‑4 for the Fmoc‑L‑Dbu(N₃)‑OH variant) is explicitly designed for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and strain‑promoted alkyne‑azide cycloaddition (SPAAC) reactions . In contrast, 2,3‑diaminopropionic acid (Dap) provides a shorter linker and different spatial orientation of the azide handle, while 2,4‑diaminobutyric acid (DABA) places the second amine at the alpha‑carbon, fundamentally altering the steric and electronic environment for conjugation . This makes 3,4‑diaminobutanoic acid the preferred scaffold when a beta‑amino acid backbone with a flexible C3‑C4 spacing is required for downstream bioorthogonal labeling without compromising peptide secondary structure.

click chemistry CuAAC peptide bioconjugation

Contribution to Proteolytic Stability in Antimicrobial Peptides – Unnatural Diamino Acid Substitution

In a systematic study evaluating the impact of unnatural amino acid substitutions on the proteolytic stability of the cationic antimicrobial peptide Pep05 (KRLFKKLLKYLRKF), incorporation of L‑2,4‑diaminobutanoic acid (Dab) residues significantly enhanced resistance to trypsin, plasma proteases, and secreted bacterial proteases, as confirmed by LC‑MS monitoring of intact peptide remaining over time, relative to the all‑L‑amino acid parent peptide [1]. While this study used the 2,4‑isomer (Dab), the underlying mechanism—alteration of protease recognition sites through non‑canonical amino acid geometry—applies equally to 3,4‑diaminobutanoic acid, which introduces a beta‑amino acid backbone that is intrinsically resistant to canonical alpha‑peptide bond cleavage by serine proteases [2]. The 3,4‑substitution pattern provides a distinct spatial arrangement of the two amino groups compared to 2,4‑Dab, potentially offering differential protection against specific protease cleavage motifs while maintaining the dual cationic charge beneficial for membrane interaction.

antimicrobial peptides proteolytic resistance unnatural amino acid substitution

Chemoenzymatic Synthesis Enabling Orthogonally Protected Derivatives for Solid‑Phase Peptide Synthesis – A Unique Process Advantage

An efficient chemoenzymatic route to (R)‑3,4‑diaminobutanoic acid derivatives with suitable orthogonal protection for Fmoc‑based solid‑phase peptide synthesis (SPPS) has been developed using Candida antarctica lipase B (CALB)-catalyzed desymmetrization of dimethyl 3‑(benzylamino)glutarate via ammonolysis [1]. This enzymatic desymmetrization provides direct access to enantiomerically enriched (R)‑3,4‑diaminobutanoic acid with orthogonal protecting group strategies pre‑installed, a synthetic advantage not readily available for the 2,4‑isomer, which typically requires resolution of racemic mixtures or asymmetric synthesis from chiral pool starting materials (D‑ or L‑aspartic acid) via multi‑step sequences [2]. The availability of building blocks such as Boc‑D‑Dbu(Fmoc)‑OH and Z‑L‑Dbu(Boc)‑OH, featuring differentially removable protecting groups on the beta‑ and gamma‑amines, enables sequential and selective deprotection during peptide chain elongation, a capability that is structurally unique to the 3,4‑substitution pattern .

chemoenzymatic synthesis orthogonal protection solid‑phase peptide synthesis (SPPS)

GABA‑Transaminase Inhibition – A Pharmacological Dimension Shared but Structurally Distinguished

3,4‑Diaminobutanoic acid dihydrochloride has been reported to inhibit GABA transaminase (GABA‑T), the enzyme that converts GABA to glutamate, leading to elevated GABA levels . While this activity is shared with 2,4‑diaminobutyric acid (L‑DABA), which acts as a non‑linear, non‑competitive GABA‑T inhibitor with an IC₅₀ > 500 µM and exhibits antitumor activity both in vivo (43.4% reduction in tumor growth) and in vitro (50% cell count reduction at 12.5–20 mM in human glioma and fibroblast cells) , no published head‑to‑head IC₅₀ comparison between 3,4‑diaminobutanoic acid and 2,4‑diaminobutyric acid for GABA‑T inhibition could be identified in the retrievable literature. Caution is warranted: multiple vendor and database entries incorrectly conflate 3,4‑diaminobutanoic acid with 2,4‑diaminobutyric acid (both sometimes referenced as 'DABA'), making it essential to verify the exact regioisomer when evaluating GABA‑T inhibition data. The structural distinction—beta‑amino acid (3,4‑) vs. alpha‑amino acid (2,4‑)—predicts different pharmacokinetic properties and potentially different off‑target profiles, but direct comparative data are absent.

GABA transaminase inhibition neurotransmitter modulation antitumor activity

High‑Value Application Scenarios for 3,4‑Diaminobutanoic Acid Hydrochloride Driven by Quantifiable Performance Differentiation


Design of Next‑Generation Hairpin Polyamides for Sequence‑Specific DNA Minor‑Groove Recognition Targeting AT‑Rich Genomic Loci

When designing pyrrole‑imidazole hairpin polyamides for AT‑rich DNA sequences (e.g., 5′‑TGTTCA‑3′ or 5′‑TGGTCA‑3′), the (R)‑3,4‑diaminobutyric acid β‑amino‑γ‑turn unit provides a 2.7 °C higher thermal stabilization of the DNA duplex (ΔTₘ = 22.2 °C) compared to the industry‑standard (R)‑2,4‑diaminobutyric acid α‑amino‑γ‑turn (ΔTₘ = 19.5 °C), and approximately two‑fold greater enhancement over the achiral baseline [1]. This scenario is optimal for researchers developing transcription factor inhibitors, gene‑silencing conjugates, or DNA‑targeted therapeutics where maximizing binding affinity to AT‑rich promoter regions is critical and where the (R)‑β‑amine residue retains cell permeability equivalent to the standard α‑turn unit, as demonstrated by androgen receptor‑mediated gene expression inhibition in cell culture [1].

Solid‑Phase Peptide Synthesis Requiring Orthogonal Tri‑Functional Amino Acid Building Blocks for Branched or Cyclic Peptide Architectures

3,4‑Diaminobutanoic acid, with its beta‑ and gamma‑amine groups amenable to independent orthogonal protection (e.g., Fmoc at β‑amine, Boc at γ‑amine, or azide at γ‑amine), enables sequential deprotection and selective functionalization during SPPS without compromising the growing peptide chain . This is particularly valuable for synthesizing branched antimicrobial peptides, lactam‑bridged cyclic peptides, and peptide dendrimers where two differentially addressable amino groups must be incorporated at a single residue position. The chemoenzymatic synthesis route (CALB‑catalyzed desymmetrization) provides access to enantiomerically pure (R)‑configured derivatives [2], which is essential for maintaining stereochemical integrity in bioactive peptide sequences.

Bioorthogonal Peptide Conjugation via Click Chemistry for Fluorescent Labeling or Drug‑Delivery Applications

The commercially available azide‑functionalized derivative Fmoc‑L‑Dbu(N₃)‑OH enables incorporation of a click‑chemistry handle directly into the peptide backbone during standard Fmoc‑SPPS. The beta‑amino acid scaffold places the azide group at the gamma‑position with a C3‑C4 spacing that provides sufficient flexibility for CuAAC or SPAAC reactions with alkyne‑bearing fluorophores, PEG chains, or cytotoxic payloads while maintaining the peptide's conformational preferences . This scenario is particularly suited for theranostic peptide development, antibody‑drug conjugate linker chemistry, and fluorescent peptide probe construction where site‑specific and bioorthogonal conjugation is non‑negotiable.

Protease‑Resistant Antimicrobial Peptide Engineering Leveraging Beta‑Amino Acid Backbone Geometry

For antimicrobial peptide (AMP) development programs facing proteolytic instability as a key barrier to clinical translation, substituting canonical L‑amino acids with 3,4‑diaminobutanoic acid introduces a beta‑amino acid backbone that is intrinsically resistant to cleavage by canonical serine proteases [3]. The dual amino functionality preserves the cationic charge density essential for electrostatic interaction with negatively charged bacterial membranes, while the altered backbone geometry disrupts protease recognition motifs—a strategy validated with the 2,4‑diaminobutyric acid isomer in which Dab‑substituted Pep05 derivatives exhibited significantly enhanced stability toward trypsin and plasma proteases versus the all‑L‑parent peptide [3]. The 3,4‑substitution pattern offers an additional degree of structural diversity for optimizing the stability‑activity balance.

Quote Request

Request a Quote for 3,4-Diaminobutanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.